molecular formula C11H22N2O3 B12305532 rac-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate, cis

rac-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate, cis

Cat. No.: B12305532
M. Wt: 230.30 g/mol
InChI Key: JCYSOQNPNDLJCN-UHFFFAOYSA-N
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Description

Rac-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate, cis is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The presence of both amino and hydroxy functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate, cis typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloamine.

    Introduction of Functional Groups: The amino and hydroxy groups are introduced through selective functionalization reactions. This can be achieved using reagents like amines and alcohols under controlled conditions.

    Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to protect sensitive functional groups during the synthesis. These groups are later removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: These reactors provide precise control over reaction parameters, such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted azepane derivatives

Scientific Research Applications

Rac-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate, cis has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate, cis involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity. For example, the amino group can interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Rac-tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate
  • Rac-tert-butyl (3R,5R)-5-phenylpyrrolidin-3-ylcarbamate

Uniqueness

Rac-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate, cis is unique due to its specific combination of functional groups and the azepane ring structure

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 5-amino-3-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(14)7-13/h8-9,14H,4-7,12H2,1-3H3

InChI Key

JCYSOQNPNDLJCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC(C1)O)N

Origin of Product

United States

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